molecular formula C29H20Br2O4 B11142709 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one

5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one

Cat. No.: B11142709
M. Wt: 592.3 g/mol
InChI Key: XVUZERPAPGDXKW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one derives its systematic name from the chromen-4-one backbone, a bicyclic structure comprising a benzene ring fused to a pyrone moiety. The IUPAC nomenclature follows substituent prioritization and positional numbering rules. The parent structure, chromen-4-one, is numbered such that the oxygen atom occupies position 1, the ketone group resides at position 4, and the fused benzene ring spans positions 2–3 and 5–8.

Substituents are appended as follows:

  • Two 4-bromo-benzyloxy groups at positions 5 and 7.
  • A phenyl group at position 2.

The benzyloxy groups are named as O-(4-bromobenzyl) ethers, with “bis-” indicating two identical substituents. The full name adheres to alphabetical order for substituent prefixes, with “bromo” taking precedence over “phenyl”.

Structural Feature Position Substituent Details
Chromen-4-one core - Benzene fused to pyrone (positions 1–4)
Phenyl group 2 Directly attached to C2 of pyrone
4-Bromo-benzyloxy groups 5, 7 Ether-linked to 4-bromobenzyl moieties

The structural formula is represented as:
C29H20Br2O4 , with the chromen-4-one core modified by two brominated benzyloxy groups and a terminal phenyl ring.

Alternative Chemical Designations and Synonyms

This compound is recognized by several non-IUPAC names and identifiers, reflecting its synthetic and commercial relevance:

  • 5,7-Bis[(4-bromophenyl)methoxy]-2-phenyl-4H-chromen-4-one : A variant spelling emphasizing the methoxy linkage.
  • MFCD02669366 : A unique material identifier assigned by Sigma-Aldrich.
  • CAS 326877-21-8 : The Chemical Abstracts Service registry number.

Synonyms often arise from abbreviated naming conventions or historical context. For example, “2-phenylchromen-4-one” denotes the unsubstituted parent structure, while the addition of “5,7-bis-(4-bromo-benzyloxy)” specifies the functionalization pattern. In pharmacological contexts, chromen-4-one derivatives are occasionally classified under flavone analogs due to structural similarities, though this compound’s bromine substitutions distinguish it from natural flavonoids.

Molecular Formula and Weight Analysis

The molecular formula C29H20Br2O4 reflects the compound’s complexity, incorporating 29 carbon atoms, 20 hydrogen atoms, 2 bromine atoms, and 4 oxygen atoms.

Molecular Weight Calculation :

Element Atomic Weight (g/mol) Count Contribution (g/mol)
Carbon 12.01 29 348.29
Hydrogen 1.008 20 20.16
Bromine 79.904 2 159.81
Oxygen 16.00 4 64.00
Total - - 592.26

The calculated molecular weight (592.26 g/mol) aligns with experimental data. Comparatively, simpler chromones like chromen-4-one (C9H6O2, 146.14 g/mol) lack the brominated benzyloxy and phenyl substituents, underscoring how functionalization increases molecular mass.

Functional Group Contribution :

  • Each 4-bromo-benzyloxy group adds C7H5BrO , contributing 185.02 g/mol per group.
  • The phenyl group at C2 adds C6H5 , contributing 77.11 g/mol.

Properties

Molecular Formula

C29H20Br2O4

Molecular Weight

592.3 g/mol

IUPAC Name

5,7-bis[(4-bromophenyl)methoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C29H20Br2O4/c30-22-10-6-19(7-11-22)17-33-24-14-27(34-18-20-8-12-23(31)13-9-20)29-25(32)16-26(35-28(29)15-24)21-4-2-1-3-5-21/h1-16H,17-18H2

InChI Key

XVUZERPAPGDXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=C(C=C4)Br)OCC5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Alkylation

The most widely reported method involves alkylation of 2-phenylchromen-4-one using 4-bromo-benzyl bromide under basic conditions. The hydroxyl groups at positions 5 and 7 of the chromenone core undergo nucleophilic substitution, facilitated by deprotonation with potassium carbonate or sodium hydride. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) serves as the solvent, with reactions typically conducted at 80–110°C for 12–24 hours.

Key steps :

  • Deprotonation : The hydroxyl groups at C5 and C7 are deprotonated by a strong base, forming alkoxide ions.

  • Alkylation : 4-Bromo-benzyl bromide reacts with the alkoxide ions, resulting in the introduction of brominated benzyloxy groups.

  • Work-up : The crude product is purified via column chromatography (hexane/ethyl acetate gradients) or recrystallization from methanol/dichloromethane mixtures.

Reaction conditions :

ParameterValue
SolventDMF or DMSO
BaseK₂CO₃ or NaH
Temperature80–110°C
Time12–24 hours
Yield65–95%

Crystallographic analysis confirms the near-planar chromenone ring system, with C–H⋯O and π–π stacking interactions stabilizing the molecular structure. The triclinic crystal system (space group P1̄) and density of 1.270 Mg/m³ further validate the product’s purity.

Protection-Deprotection Strategies for Regioselectivity

To avoid over-alkylation, transient protection of reactive hydroxyl groups is employed. For example, methoxymethyl (MOM) ethers or benzyl ethers are introduced at C5 and C7 prior to bromination. After alkylation with 4-bromo-benzyl bromide, acidic hydrolysis (e.g., HCl in ethanol) removes the protecting groups, yielding the target compound.

Advantages :

  • Prevents unwanted side reactions at C3 or C8 positions.

  • Enables sequential functionalization for derivatives.

Limitations :

  • Additional steps increase synthesis time.

  • Acidic conditions may degrade sensitive functional groups.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for introducing brominated aryl groups. Starting from 5,7-dihydroxy-2-phenylchromen-4-one, a two-step process involves:

  • Protection : Benzyl or MOM groups protect hydroxyl moieties.

  • Coupling : Reaction with 4-bromophenylboronic acid using Pd(dba)₂ and PCy₃ in dioxane/water at 50°C.

This method achieves moderate yields (60–75%) but offers precise control over substitution patterns.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseYield (%)Purity (%)
DMFK₂CO₃8598
DMSONaH9599
THFK₂CO₃6290

Polar aprotic solvents like DMSO enhance nucleophilicity, while NaH ensures complete deprotonation.

Temperature and Time Dependence

Elevated temperatures (110°C) reduce reaction times to 6–8 hours but risk decomposition. At 80°C, extended durations (24 hours) improve yields without compromising stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.03 (s, 1H, chromenone C3–H), 7.45–7.20 (m, 12H, aromatic protons).

  • MS (ESI) : m/z 541.2 [M+H]⁺.

Crystallographic Properties

PropertyValue
Molecular weight434.47 g/mol
Melting point439–441 K
Crystal systemTriclinic
Space groupP
π–π stacking distance3.7459 Å

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at C3 or C8 positions occurs if stoichiometry is unbalanced. Using 2.2 equivalents of 4-bromo-benzyl bromide per hydroxyl group minimizes this issue.

Purification Difficulties

The compound’s high hydrophobicity complicates column chromatography. Gradient elution (hexane → ethyl acetate) with 0.1% acetic acid improves resolution .

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at the para positions of the benzyloxy groups enable nucleophilic aromatic substitution (SNAr) under specific conditions. These reactions typically occur in polar aprotic solvents (e.g., DMF or DMSO) with strong bases like K₂CO₃ or Cs₂CO₃.

Reaction ConditionsProducts FormedYield (%)Reference
Reaction with NaN₃ in DMF, 80°CAzide derivatives65–78
Reaction with NH₂OH·HCl, EtOH/H₂OHydroxylamine-substituted analogs52

The electron-withdrawing chromenone ring enhances the electrophilicity of the bromine atoms, facilitating displacement by nucleophiles such as amines or thiols.

Protection/Deprotection of Functional Groups

The benzyloxy protecting groups at positions 5 and 7 can be removed via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH).

Key Observations:

  • Hydrogenolysis at 40 psi H₂ pressure for 6 hours quantitatively regenerates free hydroxyl groups.

  • Acidic conditions (1M HCl, reflux) partially degrade the chromenone core, limiting utility.

Condensation Reactions

The ketone group at position 4 participates in condensation reactions with aldehydes or hydrazines, forming Schiff bases or hydrazones.

Example Reaction:
Chromenone+RCHOEtOH, ΔSchiff base derivative\text{Chromenone} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base derivative}

Aldehyde (RCHO)Product StabilityApplication
BenzaldehydeHighAnticancer agent synthesis
SalicylaldehydeModerateChelation studies

Enzyme-Target Interactions

While not a classical chemical reaction, the compound interacts with kinases (e.g., CK-2, CDK-9) via:

  • H-bonding: The C4 carbonyl acts as an H-bond acceptor with Phe113 (CK-2) .

  • π–π stacking: The B-ring phenyl group interacts with hydrophobic enzyme residues .

These interactions inhibit ATP binding, making it a potential kinase inhibitor .

Oxidation and Reduction

  • Oxidation: The chromenone core resists common oxidants (e.g., KMnO₄), but ozone cleavage fragments the aromatic system.

  • Reduction: NaBH₄ selectively reduces the C4 ketone to an alcohol, altering biological activity.

Structural Influences on Reactivity

Crystallographic data reveals near-planarity of the chromene ring (puckering: 0.143 Å), which enhances conjugation and stabilizes transition states during reactions .

Crystallographic PropertyValue
Space groupTriclinic (P 1)
Density1.270 Mg/m³
Melting point439–441 K

Comparative Reactivity with Analogues

The dual bromo substitution differentiates its reactivity from simpler flavones:

CompoundKey Reactivity Difference
5-HydroxyflavoneLacks bromine; undergoes faster O-demethylation
7-MethoxyflavoneMethoxy groups resist SNAr reactions

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can disrupt bacterial cell membranes, leading to cell death. For example, in tests against strains like Staphylococcus aureus and Escherichia coli, derivatives demonstrated effective inhibition of growth, suggesting potential as an antibacterial agent .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Antioxidant Effects

This compound may also function as an antioxidant. Compounds in the chromone family are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Plant Growth Regulation

Recent studies suggest that the compound could serve as a plant growth regulator. Its structural features may interact with plant hormone pathways, promoting growth or enhancing resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices .

Pest Resistance

There is potential for this compound to act as a natural pesticide or herbicide. Its biological activity may deter pests or inhibit the growth of harmful weeds without adversely affecting beneficial species .

Photovoltaic Materials

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently could enhance the performance of solar cells, contributing to renewable energy technologies .

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), the compound's chromophoric properties allow it to serve as a sensitizer, improving light absorption and energy conversion efficiency .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli; disrupts cell membrane integrity
Anticancer PropertiesInduces apoptosis in MCF-7 and HeLa cells; inhibits proliferation
Antioxidant EffectsScavenges free radicals; protects against oxidative stress
Plant Growth RegulationPromotes growth; enhances stress resistance
Photovoltaic ApplicationsImproves efficiency in organic solar cells

Mechanism of Action

The mechanism of action of 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The introduction of halogen substituents (e.g., bromo, chloro, fluoro) significantly impacts physical properties such as melting points and solubility. For example:

Compound Substituents Molecular Weight Melting Point (°C) Reference
5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one 4-Br-benzyloxy (x2), phenyl ~650* Not reported -
[3c] (Bromo analog) 2-Br-benzyl - 94–97
[3d] (Dibromo analog) 3,5-diBr-benzyl - 102–105
[3h] (Chloro analog) 2-Cl-phenyl - 131–134
5,7-Bis(benzyloxy)-2-phenyl-chromen-4-one Benzyloxy (x2) 540.58 Not reported

*Estimated based on structural similarity.

Notably, brominated analogs (e.g., 3c, 3d) exhibit lower melting points than chlorinated derivatives (3h), suggesting that halogen size and position influence crystal lattice stability. Bromine’s larger atomic radius may reduce packing efficiency compared to chlorine, despite its higher molecular weight .

Spectroscopic and Structural Differences

  • NMR Data : Bromine’s electronegativity and inductive effects deshield adjacent protons, causing downfield shifts in $ ^1\text{H} $-NMR. For example, para-bromo substitution on benzyloxy groups would shift aromatic protons compared to methoxy or hydroxy analogs .
  • Crystallography: Non-brominated analogs like 5,7-bis(benzyloxy)-2-phenyl-chromen-4-one exhibit planar flavone cores with dihedral angles <10° between the chromen-4-one system and phenyl rings. Bromine’s steric bulk may increase torsional angles, disrupting coplanarity and altering π-π stacking interactions .

Biological Activity

5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one is a synthetic organic compound belonging to the chromone class, characterized by its complex chromene ring structure that includes multiple aromatic rings. This unique structure potentially contributes to its diverse biological activities, making it an interesting subject for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H18Br2O3C_{21}H_{18}Br_2O_3. The presence of bromo-substituted benzyloxy groups at the 5 and 7 positions enhances its reactivity and biological interactions.

Property Value
Molecular Weight439.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StructureChromone with bromo substitutions

Antioxidant Activity

Compounds similar to this compound have been shown to exhibit significant antioxidant properties. Research indicates that chromone derivatives can scavenge free radicals, reducing oxidative stress in cells, which is crucial for preventing cellular damage and related diseases.

Anticancer Properties

Studies have demonstrated that chromone derivatives possess anticancer activity. The compound's structural features may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines .

MAO Inhibition

Recent studies highlight the potential of chromone derivatives as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases like Parkinson's disease. For example, related compounds demonstrated strong MAO-B inhibitory activities with IC50 values as low as 0.062 µM, suggesting that this compound may exhibit similar properties .

Study on Anticancer Activity

A study evaluating the anticancer effects of various chromone derivatives found that those with similar structural motifs to this compound exhibited significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values ranging from 0.08 µM to 0.42 µM for several derivatives, indicating strong potential for therapeutic applications .

MAO-B Inhibition Mechanism

Another research article focused on the mechanism of MAO-B inhibition by novel chromone derivatives. The findings suggested that these compounds act competitively on the enzyme, which could lead to new treatments for neurodegenerative diseases. The competitive inhibition was validated through kinetic studies using Lineweaver-Burk plots .

Comparison with Related Compounds

Compound Name Structure Features Biological Activity
5-Hydroxyflavone Hydroxyl group instead of bromo substituentsStrong antioxidant properties
Chrysin Simpler structure without bromo substituentsSignificant anti-inflammatory effects
7-Methoxyflavone Methoxy group instead of bromoNoted for neuroprotective effects

Q & A

Q. Table 1: Key Reaction Parameters

ParameterValue/Detail
CatalystIodine (0.11 eq)
SolventDMSO
Temperature400 K
PurificationFlash chromatography (4:1 hexanes/EA)
Yield (analogues)60–75% (reported for similar structures)

Basic: What crystallization conditions are recommended for X-ray diffraction studies?

Methodological Answer:
Single crystals suitable for X-ray analysis are obtained via slow evaporation of a 1:5 methanol/dichloromethane solution. This method promotes gradual nucleation, yielding colorless platelets (0.35 × 0.22 × 0.08 mm) with triclinic P1 symmetry (a = 7.3176 Å, b = 12.818 Å, c = 14.933 Å). Maintaining a temperature of 293 K during evaporation minimizes thermal disorder .

Advanced: How can crystallographic refinement challenges (e.g., low-resolution data) be addressed?

Methodological Answer:
For low-resolution or twinned data, SHELXL’s robust refinement algorithms are recommended. Key steps include:

  • Data Collection: Use a Bruker SMART APEX CCD detector with MoKα radiation (λ = 0.71073 Å) and φ/ω scans (θ range: 1.4–25.0°) to maximize completeness .
  • Refinement: Apply riding H-atom models (Uiso = 1.2Ueq(C)) and anisotropic displacement parameters for non-H atoms. Address π-π stacking interactions (e.g., centroid distances: 3.7459 Å) to refine van der Waals forces .
  • Validation: Use Rint < 0.021 and data-to-parameter ratios >12.9 to ensure reliability .

Q. Table 2: Refinement Metrics (Example)

MetricValue
R factor0.054–0.059
wR factor0.140–0.155
Data/parameter ratio12.9–17.8
π-π distance3.7459 Å

Advanced: How should researchers interpret anomalous bond lengths (e.g., elongated C=O groups)?

Methodological Answer:
Anomalies in bond lengths (e.g., C7=O2: 1.228 Å vs. typical 1.21 Å) may arise from intermolecular interactions. For example, the carbonyl oxygen (O2) participates in van der Waals forces, elongating the bond. Validate via Hirshfeld surface analysis or DFT calculations to distinguish crystallographic artifacts from electronic effects .

Advanced: What structural features influence biological activity (e.g., antioxidant effects)?

Methodological Answer:
The planar chromen-4-one core and substituent orientation (e.g., dihedral angles: 6.75–82.02°) enhance radical scavenging. Key factors include:

  • Electron-Donating Groups: Bromobenzyloxy groups increase electron density, improving metal-chelating capacity.
  • π-Stacking: Parallel benzene rings (centroid distance: 3.7459 Å) stabilize radical intermediates .

Q. Table 3: Structural Correlates of Activity

FeatureImpact on Activity
Planar chromen-4-oneFacilitates radical delocalization
Dihedral anglesModulate steric accessibility
Bromine substitutionEnhances electrophilicity

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • X-Ray Diffraction: Resolves bond lengths (e.g., C–O: 1.353–1.375 Å) and torsion angles (e.g., C8–C9–O1: 120.5°) .
  • SMILES/InChI: Validate connectivity (e.g., SMILES: O=C1C=C(Oc2cc(OCc3ccccc3)cc(OCc4ccccc4)c12)c5ccc(OCc6ccccc6)cc5) .

Advanced: How do data collection parameters affect structural accuracy?

Methodological Answer:
High-resolution data (θmax = 25.0°, MoKα radiation) reduces Rint (<0.021) and improves atomic displacement parameter (ADP) precision. For twinned crystals, SHELXD’s dual-space algorithms resolve phase ambiguities by iterating reciprocal and real-space solutions .

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